Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-hydroxy-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)4-7-6-12-10-3-2-8(13)5-9(7)10/h2-3,5-6,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPIRXLDEXTULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Action and Molecular Interactions of Methyl 2 5 Hydroxy 1h Indol 3 Yl Acetate Derivatives
Identification of Cellular and Molecular Targets
The therapeutic potential of indole (B1671886) derivatives stems from their ability to bind to and modulate the function of specific biological molecules. Research has identified several key proteins and pathways that are targeted by these compounds.
Certain indole derivatives have been identified as potent inhibitors of Protein Kinase C (PKC) isozymes, including PKCα. One notable example is Sotrastaurin (AEB071), a compound with a 3-(1H-indol-3-yl) core structure, which acts as a potent and selective pan-PKC inhibitor. nih.gov It demonstrates significant inhibitory activity against classical and novel PKC isotypes. nih.gov The mechanism of action involves binding to the active site of the kinase, as confirmed by X-ray analysis of the compound bound to PKCα. nih.gov This inhibition of PKC isotypes makes such compounds effective immunomodulators by interfering with early T-cell activation. nih.gov Sotrastaurin shows high affinity for several PKC isozymes, with Ki values of 0.95 nM for PKCα and 0.64 nM for PKCβ. nih.gov
Table 1: Inhibitory Activity of Sotrastaurin (AEB071) against PKC Isozymes
| PKC Isozyme | Inhibitory Constant (Ki) |
|---|---|
| PKCα | 0.95 nM |
| PKCβ | 0.64 nM |
| PKCθ | 0.22 nM |
| PKCδ | 1.8 mM |
| PKCε | 1.8 - 3.2 mM |
| PKCη | 1.8 - 3.2 mM |
Indole compounds, including derivatives of indole-3-carbinol, are recognized as effective modulators of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor in the development and progression of many diseases. nih.gov There is significant crosstalk between the PI3K/Akt/mTOR signaling pathway and NF-κB, where mTOR can induce the activation of IKK, a kinase that subsequently activates NF-κB. nih.gov Indole derivatives can interfere with this process. For instance, 3,3'-diindolylmethane (B526164) (DIM), a derivative of indole-3-carbinol, has been shown to reduce NF-κB and Akt expression, thereby sensitizing cancer cells to treatment. nih.gov This modulation of NF-κB by indole compounds is a key mechanism behind their anticancer properties. nih.gov
Derivatives of certain heterocyclic compounds can act as agonists for the Tropomyosin receptor kinase B (TrkB), a high-affinity receptor for brain-derived neurotrophic factor (BDNF). nih.gov Activation of TrkB is crucial for neuronal survival, neuroplasticity, and memory formation. nih.gov Upon agonist binding, TrkB initiates several major downstream signaling cascades, including the PLC-γ1, ERK, and PI3K-AKT pathways. nih.gov The activation of the ERK and PI3K-AKT pathways leads to the phosphorylation of the CREB transcription factor at S133. nih.gov Phosphorylated CREB (p-CREB) then enhances the expression of genes that promote neuronal survival, such as BDNF itself and the anti-apoptotic protein BCL2. nih.gov This demonstrates a positive feedback loop where TrkB activation leads to increased production of its own ligand, BDNF. nih.gov
Synthetic indole derivatives have been developed that act as potent agonists for cannabinoid receptors CB1 and CB2. researchgate.net These receptors are G-protein coupled receptors (GPCRs) that are part of the endocannabinoid system. researchgate.net The CB1 receptor is primarily expressed in the central nervous system, while the CB2 receptor is found mainly in the immune system. lumirlab.comnih.gov Indole-based synthetic cannabinoids, such as MMB-2201, have been shown to be potent agonists at both CB1 and CB2 receptors, with EC50 values in the nanomolar range. researchgate.net The binding of these agonists to cannabinoid receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing the second messenger cAMP. lumirlab.comnih.gov This modulation of cAMP levels alters downstream cellular signaling.
Table 2: In Vitro Activity of Synthetic Cannabinoids at CB1/CB2 Receptors
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
|---|---|---|
| 5F-AMBICA | 0.45 - 36 | 4.6 - 128 |
| 5F-AMB | 0.45 - 36 | 4.6 - 128 |
| 5F-ADB | 0.45 - 36 | 4.6 - 128 |
| AMB-FUBINACA | 0.45 - 36 | 4.6 - 128 |
| MDMB-FUBINACA | 0.45 - 36 | 4.6 - 128 |
| MDMB-CHMICA | 0.45 - 36 | 4.6 - 128 |
Note: The source provides a range for a group of compounds, indicating potent agonism with a general preference for CB1 activation. researchgate.net
A novel family of indole-related compounds has been identified as the most potent inhibitors of Isocitrate Lyase (ICL) to date. westminster.ac.uk ICL is a crucial enzyme for organisms like Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. westminster.ac.uknih.gov This enzyme is essential for the glyoxylate (B1226380) and methylcitrate cycles, metabolic pathways that allow Mtb to survive and persist during the latent phase of infection by utilizing fatty acids as a carbon source. westminster.ac.ukmdpi.com Since ICL is absent in humans, it represents a promising and safe drug target for treating latent tuberculosis. westminster.ac.ukmdpi.com One analogue, CL-54-04, demonstrated both bacteriostatic and bactericidal effects against Mtb in vitro. westminster.ac.uk The estimated IC50 of a related compound, CL-54-01, is approximately half that of the previously known inhibitor 3-nitropropionamide, highlighting the potency of this new class of inhibitors. westminster.ac.uk
Modulation of Gene Expression and Signal Transduction
The interactions of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate derivatives with their molecular targets lead to significant modulation of gene expression and signal transduction.
The inhibition of PKCα by compounds like Sotrastaurin directly impacts T-cell receptor signaling, preventing the activation of transcription factors necessary for T-cell proliferation and immune response. nih.gov Similarly, the modulation of the NF-κB pathway by indole derivatives directly affects the transcription of genes involved in inflammation, cell survival, and proliferation. nih.gov By inhibiting NF-κB's transcriptional activity, these compounds can suppress inflammatory responses and induce apoptosis in targeted cells. nih.gov
Furthermore, the activation of TrkB receptors initiates signaling cascades through ERK and AKT, which culminate in the phosphorylation of the CREB transcription factor. nih.gov This leads to altered expression of genes critical for neuroprotection and neuroplasticity, such as BDNF and BCL2. nih.gov In the context of cannabinoid receptors, agonist binding and the subsequent inhibition of adenylyl cyclase alter intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and the transcription of cAMP-responsive element (CRE)-containing genes. lumirlab.comnih.gov These diverse interactions underscore the profound impact of indole derivatives on regulating fundamental cellular processes through the modulation of gene expression and signal transduction.
Upregulation of Sirtuin-3 (SIRT3)
Sirtuin-3 (SIRT3) is a critical deacetylating protein located in the mitochondria that plays a significant role in mitochondrial biogenesis, balancing reactive oxygen species (ROS) levels, and mitigating oxidative stress. nih.gov Recent research has identified that novel indole-based carboxamide derivatives can act as effective modulators of SIRT3. nih.gov
Studies have shown that these indole derivatives can significantly increase the expression of SIRT3. The upregulation of SIRT3, in turn, leads to the increased expression of other crucial proteins involved in the detoxification of reactive oxygen species, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Superoxide dismutase 2 (SOD2), Forkhead box O3 (FOXO3), and Glutathione peroxidase (GPx). nih.gov This collective upregulation of antioxidant pathways has been demonstrated to be beneficial in reducing ROS levels, suggesting that indole moieties could serve as potential therapeutic agents for conditions associated with mitochondrial dysfunction and oxidative stress. nih.gov
Intercalation Mechanisms with Biomolecules (for specific indole analogs)
Certain indole analogs, particularly those possessing planar aromatic systems, have been shown to interact with biomolecules like DNA through intercalation. rsc.orgbohrium.com This mechanism involves the insertion of the flat, aromatic part of the molecule between the base pairs of the DNA double helix. nih.gov
The binding mode can be confirmed through various analytical techniques. Spectroscopic analysis, such as UV-vis spectra, often shows hypochromicity (a decrease in absorbance intensity) and slight bathochromic shifts (a shift to longer wavelengths) upon interaction with DNA, which is indicative of an intercalation binding mode. bohrium.com Further evidence can be provided by fluorescence quenching experiments using dyes like ethidium (B1194527) bromide (EB), where the indole compound displaces the dye, causing a decrease in fluorescence. bohrium.com
Viscosity measurements of DNA solutions provide another strong indicator of intercalation. When a molecule intercalates, it causes the DNA helix to lengthen and unwind to accommodate it, leading to a measurable increase in the viscosity of the DNA solution. bohrium.com This distinguishes intercalation from groove binding, which typically has a smaller effect on DNA viscosity. rsc.org The stability of this interaction is primarily driven by π–π stacking interactions between the planar heterocyclic scaffold of the indole derivative and the adjacent DNA base pairs. nih.gov
Enzyme Inhibition Profiles of Related Indole Derivatives
The indole scaffold is a common feature in many compounds designed to inhibit key enzymes involved in inflammatory pathways.
Indole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins (B1171923) involved in inflammation and pain. nih.gov Notably, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on an indole core, with Indomethacin (2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid) being a prominent example that inhibits both COX-1 and COX-2 enzymes. nih.gov
Research has focused on developing indole derivatives that selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. bohrium.com A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. Several compounds from this series demonstrated significant inhibitory activity when compared to Indomethacin. Molecular docking studies have revealed that these compounds can bind effectively to the COX-2 enzyme, with interactions similar to those of established inhibitors. For instance, specific derivatives were found to form hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120 within the enzyme's active site, mirroring the binding pattern of Indomethacin.
| Compound | Substituent (R) | % Inhibition (after 2h) | % Inhibition (after 3h) |
|---|---|---|---|
| S3 | 3-nitrophenyl | 61.99 | 61.20 |
| S7 | 3,4-dimethoxyphenyl | 61.47 | 62.24 |
| S14 | 2,4,5-trimethoxyphenyl | 62.69 | 63.69 |
| Indomethacin (Reference) | - | 77.23 | 76.89 |
The 5-lipoxygenase (5-LOX) pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators. Indole derivatives have also been identified as effective inhibitors of this enzyme. A series of novel indole derivatives were designed and synthesized, with many showing inhibitory potency against 5-LOX in rat peritoneal leukocytes.
Selected compounds from these studies exhibited prominent inhibitory activities with IC50 values in the low micromolar to sub-micromolar range. For instance, four specific compounds (1m, 1s, 4a, and 6a) were found to have IC50 values of less than 1 µM, demonstrating potency comparable to or greater than the reference drug Zileuton. Molecular modeling studies suggest that these indole derivatives can bind effectively within the active site of the 5-LOX enzyme.
| Compound | IC50 (µM) |
|---|---|
| 1m | <1 |
| 1s | <1 |
| 4a | <1 |
| 6a | <1 |
| Zileuton (Reference) | <1 |
Receptor Binding Studies and Ligand-Target Interaction Analysis
The structural versatility of the indole nucleus allows it to engage in targeted interactions with a wide array of central nervous system receptors and other biological targets. unicamp.br Ligand-target interaction analysis, often aided by computational methods like molecular docking, is crucial for understanding these binding events at a molecular level.
For example, derivatives of 1H-indole-3-acetic acid have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies to understand their binding to targets like the auxin-binding protein 1 (ABP1). unicamp.br These studies model the complexes formed between the indole ligands and the protein's active site, revealing how substituent types and their positions on the indole ring influence binding affinity and biological activity. unicamp.br
Molecular docking studies can predict the binding conformations and energies of ligands within a target's binding site. researchgate.net These computational models can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For instance, studies on the interaction between indole-3-acetic acid (IAA) and the enzyme catalase have used molecular docking to provide a structural basis for the experimentally observed binding, showing how the ligand fits within the protein's microenvironment. researchgate.net Such analyses are fundamental in rational drug design, allowing for the optimization of the indole scaffold to achieve higher potency and selectivity for a desired biological target.
Metabolic Pathways and Endogenous Roles of Methyl 2 5 Hydroxy 1h Indol 3 Yl Acetate
Characterization as an Endogenous Metabolite
While direct evidence characterizing Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate as an endogenous metabolite is limited in the current scientific literature, its constituent parts and closely related analogs are well-documented components of human and other mammalian metabolomes. The parent compound, 5-hydroxyindole-3-acetic acid (5-HIAA), is the primary and most recognized urinary metabolite of serotonin (B10506). nih.govwikipedia.org The presence of 5-HIAA is routinely used as a biomarker to determine the body's serotonin levels. nih.gov
Furthermore, the non-hydroxylated form, Methyl 2-(1H-indol-3-yl)acetate (Methyl Indole-3-acetate), has been identified as an endogenous metabolite. targetmol.commedchemexpress.com Given that both the precursor acid (5-HIAA) and the non-hydroxylated methyl ester are endogenous, it is plausible that this compound may also exist as a minor, yet-to-be-fully-characterized, endogenous metabolite resulting from the esterification of 5-HIAA.
Biosynthesis and Degradation Pathways within Biological Systems
The biosynthetic pathway for this compound is intrinsically linked to the metabolism of the essential amino acid tryptophan. Although the final esterification step is not extensively documented, the formation of its precursor, 5-HIAA, is a well-established metabolic route.
Relationship to Serotonin and Melatonin Metabolism
The biosynthesis of this compound is a downstream extension of the serotonin metabolic pathway. Serotonin (5-hydroxytryptamine or 5-HT), a crucial neurotransmitter and hormone, is synthesized from tryptophan. sigmaaldrich.com The pathway is as follows:
Hydroxylation of Tryptophan: The process begins with the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase. This is the rate-limiting step in serotonin synthesis. sigmaaldrich.comnih.gov
Decarboxylation to Serotonin: 5-HTP is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce serotonin. mdpi.com
Oxidative Deamination of Serotonin: Serotonin is subsequently metabolized, primarily by monoamine oxidase (MAO), to form the intermediate 5-hydroxyindoleacetaldehyde. wikipedia.orgsigmaaldrich.com
Oxidation to 5-HIAA: This aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) to yield 5-hydroxyindole-3-acetic acid (5-HIAA). wikipedia.org
Plausible Esterification: The final step to form this compound would involve the methyl esterification of the carboxylic acid group of 5-HIAA.
Serotonin also serves as the precursor for melatonin, a hormone that regulates sleep-wake cycles. nih.gov The metabolic divergence occurs when serotonin is acetylated and then methylated to form melatonin, representing a different branch of the 5-hydroxyindole (B134679) pathway. umd.edu
Connection to Tryptophan Metabolic Routes
Table 1: Key Metabolites in the Biosynthesis of this compound
| Metabolite | Precursor(s) | Key Enzyme(s) | Pathway |
| L-Tryptophan | Dietary Intake | - | Starting Substrate |
| 5-Hydroxytryptophan (5-HTP) | L-Tryptophan | Tryptophan hydroxylase | Serotonin Pathway |
| Serotonin (5-HT) | 5-Hydroxytryptophan | Aromatic L-amino acid decarboxylase | Serotonin Pathway |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Serotonin | Monoamine oxidase (MAO), Aldehyde dehydrogenase (ALDH) | Serotonin Degradation |
| This compound | 5-Hydroxyindole-3-acetic acid (5-HIAA) | Putative Esterase/Methyltransferase | Serotonin Degradation |
Occurrence in Diverse Biological Systems
While data on the natural occurrence of this compound is scarce, related indole (B1671886) compounds are widely distributed in nature, from terrestrial plants to marine organisms.
Presence in Plants (e.g., apple, beach pea, wild soybean)
There is no specific evidence documenting the presence of this compound in plants. However, its non-hydroxylated counterpart, Methyl 2-(1H-indol-3-yl)acetate (also known as methyl indole-3-acetate), has been identified in a variety of plant species. It is found in apples and has been isolated from the immature seeds of plants such as the beach pea (Lathyrus maritimus) and wild soybean (Glycine soja). targetmol.com This compound is a derivative of indole-3-acetic acid (IAA), the most common and physiologically active auxin hormone in plants, which itself is a product of tryptophan metabolism.
Table 2: Documented Occurrence of the Related Compound Methyl 2-(1H-indol-3-yl)acetate in Plants
| Plant Species | Common Name | Reference |
| Malus domestica | Apple | targetmol.com |
| Lathyrus maritimus | Beach Pea | targetmol.com |
| Glycine soja | Wild Soybean | targetmol.com |
| Vicia amurensis | Amur Vetch | targetmol.com |
| Vigna unguiculata | Lobiya / Cowpea | targetmol.com |
| Lablab purpureus | Hyacinth Bean | targetmol.com |
Isolation from Marine Natural Products
The marine environment is a rich source of diverse indole alkaloids. nih.gov While the specific isolation of this compound has not been reported, several closely related 5-hydroxyindole derivatives have been discovered in marine organisms.
Notably, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester , a compound structurally similar to the target molecule, was isolated from the Red Sea marine sponge Hyrtios erectus. nih.gov Additionally, other complex indole derivatives, such as 6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester , have been isolated from marine ascidians. nih.gov The discovery of these related compounds in marine invertebrates suggests that the 5-hydroxyindole scaffold is a recurring structural motif in marine natural products, making it plausible that this compound or its isomers could be present in this environment.
Detection in Human Biofluids (e.g., urine)
The detection and quantification of serotonin metabolites in human biofluids are important for understanding metabolic processes and for the diagnosis of certain medical conditions. novamedline.com this compound, as a derivative of 5-HIAA, is primarily detected in urine.
The standard method for assessing serotonin metabolism involves measuring the 24-hour urinary excretion of 5-HIAA. testing.commedlineplus.gov While tests typically measure 5-HIAA directly, the presence of its methyl ester, this compound, is also noted in metabolic profiles. The concentration of these metabolites can fluctuate throughout the day, which is why a 24-hour urine collection is preferred for accurate measurement. testing.com
Modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry are used for the sensitive and specific quantification of indoleacetic acid derivatives in urine. nih.gov
Table 1: Detection of Serotonin Metabolites in Human Urine
| Analyte | Biofluid | Typical Normal Range (for 5-HIAA) | Detection Methods |
|---|
This table is interactive. Data is based on the primary metabolite 5-HIAA, which includes its derivatives.
Inferred Roles in Metabolic Processes and Physiological Regulation
The physiological role of this compound is intrinsically linked to the metabolism of its parent compounds, serotonin and 5-HIAA. Serotonin is a crucial neurotransmitter involved in a wide range of physiological functions, including mood regulation, sleep-wake cycles, and gastrointestinal motility. testing.comnih.gov
After its release and physiological action, serotonin is metabolized primarily in the liver. testing.comrochester.edu The metabolic process involves two key enzymes. First, monoamine oxidase (MAO) converts serotonin to 5-hydroxyindole aldehyde. nih.gov Subsequently, aldehyde dehydrogenase metabolizes this intermediate into 5-hydroxyindole-3-acetic acid (5-HIAA). nih.gov
This compound is formed through the esterification of 5-HIAA. This metabolic step is part of the body's broader detoxification and excretion pathways for biogenic amines and their metabolites. While 5-HIAA is the major end-product excreted in the urine, esterification to form this compound may facilitate its transport and eventual elimination.
The levels of 5-HIAA and its derivatives in urine are often used as biomarkers for neuroendocrine tumors, such as carcinoid tumors, which can produce excessive amounts of serotonin. testing.commedlineplus.gov Elevated urinary levels of these metabolites can indicate the presence of such tumors. testing.comrochester.edu Therefore, the primary inferred role of this compound is as a metabolic intermediate in the final stages of serotonin degradation and excretion.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-hydroxyindole-3-acetic acid (5-HIAA) |
| Serotonin |
| 5-hydroxyindole aldehyde |
| Tryptophan |
| Melatonin |
| Kynurenine |
Structure Activity Relationship Sar Studies and Derivative Design for Methyl 2 5 Hydroxy 1h Indol 3 Yl Acetate Analogs
Influence of Structural Modifications on Biological Activity
The biological profile of indole-3-acetate (B1200044) derivatives can be finely tuned by introducing various substituents at different positions of the molecule. Modifications to the indole (B1671886) nitrogen (N1), the phenyl ring, and the acetate (B1210297) side chain have all been shown to significantly impact the pharmacological properties of these compounds. nih.govnih.govnih.gov
The hydrogen atom on the indole nitrogen (N1) is a key feature for certain biological activities, particularly those involving antioxidant effects through a Hydrogen Atom Transfer (HAT) mechanism. nih.gov The presence of an unsubstituted N1-H promotes the formation and stabilization of the indolyl radical, which is crucial for cytoprotective activity. Consequently, most indole derivatives that lack a substitution at the N1 position tend to exhibit strong cytoprotective properties. nih.gov Conversely, substitution at the N1 position can prevent the formation of this radical, potentially diminishing antioxidant capabilities. nih.gov
However, N-substitution is a powerful strategy for introducing new functionalities and targeting different biological pathways. nih.gov For instance, incorporating a propargylamine (B41283) moiety at the N1 position of indole derivatives has been shown to confer monoamine oxidase (MAO) inhibitory properties, a valuable feature for designing multifunctional agents against neurodegenerative diseases like Alzheimer's. nih.gov Similarly, studies on related marine alkaloids, the meridianins, have revealed that methylation of the indole nitrogen is an important factor for achieving kinase inhibitory and in vitro antiproliferative activities. nih.gov The introduction of various linear, cyclic, and aromatic amine groups at the N1 position of 5-hydroxyindole (B134679) esters has been explored to develop novel cytotoxic agents against breast cancer cells. nih.gov
| N1-Substituent | Observed Biological Activity/Effect | Rationale/Mechanism | Reference |
|---|---|---|---|
| -H (Unsubstituted) | Strong cytoprotective/antioxidant activity | Facilitates Hydrogen Atom Transfer (HAT) mechanism and indolyl radical formation. | nih.gov |
| -CH3 (Methyl) | Kinase inhibition, antiproliferative activity (in meridianin analogs) | Enhances binding to specific enzyme targets. | nih.gov |
| -CH2-C≡CH (Propargylamine) | Monoamine Oxidase (MAO) inhibition | The propargylamine group is a known pharmacophore for MAO inhibition. | nih.gov |
| Various Amine Groups | Cytotoxicity against breast cancer cells | Targeted structural modification to enhance anticancer effects. | nih.gov |
Substituents on the six-membered phenyl ring of the indole nucleus play a critical role in modulating biological activity, largely by altering the electronic properties of the molecule. nih.gov The efficiency of indole-3-acetic acid derivatives in certain systems, such as accelerating lipid peroxidation, has been shown to increase with the electron density of the indole ring. nih.gov
The 5-hydroxy group, present in the parent compound, is a key feature. Analogs of 5-hydroxy indole have been synthesized and evaluated for a range of activities, including antimicrobial and anticancer properties. nih.govresearchgate.net In other heterocyclic systems, hydroxyl substitutions on a phenyl ring have been found to be crucial for high binding affinity to enzymes like tyrosinase, suggesting the importance of this group for molecular interactions. nih.gov
Halogenation of the phenyl ring is a common and effective strategy for modifying activity. In the meridianin class of indole alkaloids, bromine substitution at position C-5 or C-6 results in a considerable improvement in kinase inhibitory potency. nih.gov A parallel can be seen in studies of synthetic auxins, where a halogen at the 4-position of an aromatic ring was found to be important for auxinic activity. nih.gov The position of the halogen is critical; for instance, in meridianins, while C-5 or C-6 bromination enhances potency, dual bromination can slightly reduce it. nih.gov Furthermore, studies on various ring-substituted indole-3-acetic acids have shown that the position of fluoro-substituents can significantly alter the electronic and spectral properties of the molecule, which in turn correlates with their plant-growth promoting activity. researchgate.net
| Position | Substituent | Effect on Biological Activity | Example Compound Class | Reference |
|---|---|---|---|---|
| C-5 | -OH (Hydroxy) | Considered a key group for various activities including antimicrobial and anticancer. | 5-Hydroxyindole-3-carboxylates | nih.govresearchgate.net |
| C-5 or C-6 | -Br (Bromo) | Considerable improvement in kinase inhibitory potency. | Meridianins | nih.gov |
| C-7 | -Br (Bromo) | Contributes to best inhibitory activity for CDK1 and CDK5 (with 4-OH). | Meridianins | nih.gov |
| C-4 or C-7 | -F (Fluoro) | Alters spectral properties, correlating with changes in plant-growth activity. | Fluoroindole-3-acetic acids | researchgate.net |
The acetate side chain at the C-3 position is a primary site for modification to alter the physicochemical and biological properties of indole-3-acetate analogs. A fundamental modification involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This change from an ester to an acid significantly alters polarity and can impact how the molecule interacts with biological targets. nih.gov
The side chain is also susceptible to metabolic transformations. Peroxidase-catalyzed oxidation, for example, can lead to the cleavage of the C-C bond between the indole ring and the acetate group, resulting in decarboxylation. nih.gov This reactivity highlights the potential for the side chain to be a metabolic liability or a point for prodrug design.
Enzymatic modifications can be used to create novel functionalized derivatives. The enzymes IacA and IacE, involved in IAA degradation, have been shown to convert a wide range of indole derivatives with modified side chains, such as indole-3-propionic acid and indole-3-butyric acid, into corresponding 3-hydroxy-2-oxindole (DOAA) homologs. nih.gov This demonstrates that the biological machinery can tolerate variations in the length of the alkyl-carboxylate side chain. Such bioconversions open avenues for creating new bioactive compounds with the DOAA scaffold, which is found in a plethora of biologically active natural products. nih.gov
Rational Design Principles for Indole-Based Analogs
The rational design of new drugs based on the Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate scaffold involves a deep understanding of the SAR principles discussed above. Strategies focus on optimizing a known lead compound to enhance its potency and selectivity or designing entirely new derivatives with specific, tailored biological activities.
Lead optimization is an iterative process of designing and synthesizing new analogs to improve the properties of a promising initial compound. A common strategy involves the targeted structural modification of a specific part of the molecule identified as being crucial for activity or having suboptimal properties. For example, in the development of CRTH2 receptor antagonists, structural modification of the amide part of the lead compound setipiprant (B610798) led to a tetrahydrocarbazole derivative with substantially improved potency. nih.gov
Another key strategy is to analyze the binding mode of a lead compound with its target protein. Molecular modeling can reveal key interactions and "hot-spots" for binding. x-mol.com Based on this information, modifications can be made to the indole core, a hydrophobic tail, or an acidic chain to improve these interactions. This approach led to the development of a potent Mcl-1 inhibitor with a Ki value of 110 nM after hit-to-lead modification. x-mol.com Optimization may also focus on improving physicochemical properties to enhance cell-based activity. Studies on HIV-1 fusion inhibitors found that beyond a certain binding affinity threshold, an amphipathic character became essential for activity in cells, guiding further design to balance binding with cellular efficacy. nih.gov
Rational design can also be used to create derivatives with specific or multiple desired biological functions. One powerful technique is molecular hybridization, where two or more pharmacophores are combined into a single molecule. This approach was used to design anti-inflammatory agents by combining an indole ring with an imidazole[2,1-b]thiazole moiety, resulting in hybrid compounds that effectively inhibited the production of pro-inflammatory cytokines. rsc.org
Another strategy involves incorporating specific functional groups to target particular enzymes or pathways. To create multifunctional agents for Alzheimer's disease, indole derivatives were designed with a propargylamine group at the N1-position to inhibit MAO and a carbamate (B1207046) or urea (B33335) moiety at the 5-position to inhibit cholinesterases. nih.gov This rational design aimed to address multiple facets of the disease with a single molecule. Furthermore, enzymatic synthesis provides a novel route to functionalized derivatives. The use of enzymes like IacA and IacE allows for the conversion of various indole-3-alkanoic acids into DOAA homologs, which are themselves scaffolds for a range of bioactive compounds, thereby creating functionalized derivatives with tailored bioactivity through biocatalysis. nih.gov
Computational Approaches in SAR Analysis and Drug Discovery for this compound Analogs
Computational methods are integral to modern drug discovery, providing powerful tools to understand Structure-Activity Relationships (SAR), predict biological activity, and design novel therapeutic agents. For analogs of this compound, computational approaches such as molecular docking and pharmacophore modeling have been instrumental in elucidating their mechanism of action and guiding the design of more potent derivatives.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, allowing for the characterization of the binding behavior. For analogs of this compound, molecular docking studies have been crucial in identifying key interactions with their biological targets.
A significant body of research has focused on the anticancer potential of 5-hydroxyindole derivatives, with the survivin protein being identified as a key target. nih.gov Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is overexpressed in many cancer cells, making it an attractive target for cancer therapy. nih.gov
Docking studies of 5-hydroxyindole-3-carboxylic acid and ester derivatives into the binding pocket of the survivin protein (PDB code: 3UIH) have revealed critical ligand-receptor interactions that are likely responsible for their cytotoxic effects. nih.gov These studies demonstrate that the 5-hydroxyindole scaffold fits snugly into the binding pocket, forming specific and crucial interactions with key amino acid residues.
One of the most potent compounds from a studied series, an ester derivative with a 4-methoxy group on a phenyl ring attached to the indole nitrogen (compound 5d in the study), demonstrated a well-defined orientation within the survivin active site. nih.gov The key interactions observed for this analog include:
Hydrogen Bonding: The p-methoxy phenyl group of the ligand forms hydrogen bonds with the amino acid residues Asp71 and Asp72. nih.gov These interactions are crucial for anchoring the ligand in the correct orientation within the binding pocket.
These interactions highlight the importance of the 5-hydroxyindole core as a critical pharmacophore for survivin inhibitory activity. nih.gov The docking results provide a rational basis for the observed biological activity and offer a roadmap for the design of new analogs with improved potency.
| Compound Analog Feature | Interacting Residue in Survivin | Type of Interaction | Reference |
|---|---|---|---|
| p-Methoxy Phenyl Group | Asp71 | Hydrogen Bond | nih.gov |
| p-Methoxy Phenyl Group | Asp72 | Hydrogen Bond | nih.gov |
| 5-Hydroxyindole Ring | Lys79 | π-π Stacking | nih.gov |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based).
For the analogs of this compound targeting survivin, a ligand-based pharmacophore model can be developed from a set of known active survivin inhibitors. Such models typically identify a common set of chemical features that are crucial for binding and inhibitory activity.
A study focused on developing a pharmacophore model for survivin inhibitors identified several key features essential for activity. researchgate.net While the study did not specifically use 5-hydroxyindole derivatives to generate the model, the resulting pharmacophore provides valuable insights into the general requirements for survivin inhibition. The common pharmacophoric features identified include:
Hydrogen Bond Acceptors (HBA): These are atoms or groups that can accept a hydrogen bond from the protein.
Hydrogen Bond Donors (HBD): These are atoms or groups that can donate a hydrogen bond to the protein.
Aromatic Rings (AR): These are typically involved in π-π stacking or hydrophobic interactions.
Hydrophobic Features (HY): These are non-polar groups that interact with hydrophobic pockets in the protein.
Based on the molecular docking results of 5-hydroxyindole derivatives with survivin, we can map the key structural elements of these analogs to a hypothetical pharmacophore model for survivin inhibition.
The 5-hydroxy group and the ester carbonyl oxygen of this compound can act as hydrogen bond acceptors . The NH group of the indole ring can function as a hydrogen bond donor . The indole ring itself represents an aromatic and hydrophobic feature .
This hypothetical pharmacophore model provides a framework for designing new analogs. For instance, modifications to the ester group to enhance its hydrogen bonding capacity or substitutions on the indole ring to optimize hydrophobic interactions could lead to compounds with improved activity. The model can also be used to virtually screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements for survivin inhibition.
| Pharmacophoric Feature | Potential Corresponding Group in this compound | Reference |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | 5-hydroxy group, Ester carbonyl oxygen | researchgate.net |
| Hydrogen Bond Donor (HBD) | Indole NH group | researchgate.net |
| Aromatic Ring (AR) / Hydrophobic Feature (HY) | Indole ring system | researchgate.net |
Analytical Methodologies in Research of Methyl 2 5 Hydroxy 1h Indol 3 Yl Acetate and Its Bioavailability
Chromatographic Techniques for Purification and Characterization
Chromatographic methods are fundamental in the isolation and purity assessment of Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate. These techniques separate the compound from complex mixtures based on differential partitioning between a mobile and a stationary phase.
Column Chromatography for Compound Isolation
Column chromatography is a primary technique for the purification of this compound from crude reaction mixtures. rsc.orgresearchgate.netbeilstein-journals.org This method involves packing a stationary phase, typically silica (B1680970) gel, into a glass column. orgsyn.org The crude product is loaded onto the column and eluted with a solvent system, often a mixture of petroleum ether and ethyl acetate (B1210297). rsc.orgcardiff.ac.uk The polarity of the solvent is gradually increased to facilitate the separation of compounds with varying polarities. cardiff.ac.uk
For instance, in the synthesis of related indole (B1671886) derivatives, column chromatography with a gradient elution of petroleum ether and ethyl acetate has been successfully employed to isolate the desired products. rsc.orgcardiff.ac.uk The fractions are collected and analyzed, often by thin-layer chromatography, to identify those containing the pure compound. orgsyn.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions that synthesize this compound. researchgate.netcaltech.edu A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system. mdpi.com By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the consumption of reactants and the formation of the product can be tracked over time. rsc.orgmdpi.com Visualization of the spots is often achieved under UV light or by using staining agents like potassium permanganate. caltech.eduamazonaws.com
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and purity.
Advanced NMR Spectroscopy (1D and 2D) for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of this compound. 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netamazonaws.commdpi.comorganicchemistrydata.org
For similar indole compounds, ¹H NMR spectra typically show characteristic signals for the indole ring protons, the methylene (B1212753) protons of the acetate group, and the methyl protons of the ester group. amazonaws.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. amazonaws.com
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Indole Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole NH | ~8.0-8.5 (broad singlet) | - |
| Aromatic CH | ~6.5-7.7 (multiplets) | ~110-140 |
| CH₂ | ~3.7 (singlet) | ~31 |
| OCH₃ | ~3.6 (singlet) | ~52 |
Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.
2D NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between different parts of the molecule, which is particularly useful for complex structures. mdpi.com
High-Resolution Mass Spectrometry for Precise Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. researchgate.netamazonaws.commdpi.com This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion. mdpi.com For example, the calculated mass for a related indole derivative, C₂₅H₂₀N₃O⁺ [M+H]⁺, was reported as 378.16064, with the found value being 378.16024, demonstrating the high precision of this method. mdpi.com
Bioanalytical Techniques for In Vitro and In Vivo Assessment
While specific bioanalytical data for this compound is not extensively detailed in the provided context, the assessment of its bioavailability would typically involve techniques that can quantify the compound and its metabolites in biological matrices such as plasma and urine. nih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for such analyses. nih.gov This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry to accurately measure low concentrations of the analyte in complex biological samples. nih.govresearchgate.net The development of such methods would require validation for linearity, accuracy, and precision. nih.gov
The bioavailability of indole derivatives, in general, is an area of active research, with studies focusing on improving their solubility and permeability to enhance their therapeutic potential. nih.gov
In vitro Cell-Based Assays for Efficacy and Toxicity (e.g., MTT, Transwell Invasion Assays)
In vitro cell-based assays are fundamental for the initial screening of a compound's biological activity. They offer a controlled environment to assess efficacy against target cells, such as cancer cells, and to determine potential toxicity towards both cancerous and normal cells.
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is predicated on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
In a study investigating novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives, the cytotoxic effects of these compounds were evaluated against the MCF-7 human breast adenocarcinoma cell line and a normal human dermal fibroblast (HDF) cell line using the MTT assay. This research is particularly relevant as it includes ester derivatives structurally related to this compound. The study found that several ester derivatives exhibited significant cytotoxic effects on the MCF-7 cancer cells while showing low toxicity towards the normal fibroblast cells. One potent ester derivative, identified as compound 5d , demonstrated a half-maximal effective concentration (EC50) of 4.7 µM against MCF-7 cells, highlighting the potential of this class of compounds as anti-cancer agents.
Table 1: Cytotoxicity of a 5-Hydroxyindole (B134679) Ester Derivative (Compound 5d)
| Cell Line | Assay Type | Parameter | Value |
|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT Assay | EC50 | 4.7 µM |
The Transwell Invasion Assay , also known as the Boyden chamber assay, is utilized to assess the invasive potential of cancer cells, a critical aspect of metastasis. This assay employs a chamber with two compartments separated by a microporous membrane coated with an extracellular matrix (ECM) component, such as Matrigel. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The assay quantifies the ability of the cells to degrade the ECM and migrate through the membrane pores in response to the chemoattractant. While this assay is a standard method for evaluating anti-metastatic potential, specific research findings detailing the use of Transwell invasion assays to evaluate the effects of this compound were not identified in the reviewed literature.
Pharmacokinetic Studies: Serum Stability, Liver Microsome Stability, and Barrier Permeation (e.g., Blood-Brain Barrier, Blood-Retinal Barrier)
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies help predict a compound's behavior in a living organism.
Serum Stability: This assay evaluates the stability of a compound in blood serum or plasma over time. It is crucial because instability in the bloodstream can lead to rapid degradation and loss of efficacy before the compound can reach its target site. The procedure typically involves incubating the compound in serum at 37°C and analyzing samples at various time points using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Table 2: Key Parameters from Liver Microsomal Stability Assays
| Parameter | Description | Implication of Results |
|---|---|---|
| Half-life (t½) | Time required for the concentration of the compound to decrease by half. | A longer half-life suggests greater metabolic stability. |
| Intrinsic Clearance (CLint) | The rate of metabolism by liver enzymes, independent of other physiological factors. | Lower intrinsic clearance indicates slower metabolism and potentially higher bioavailability. |
Barrier Permeation: For a compound to be effective, it must often cross biological barriers to reach its site of action. The Blood-Brain Barrier (BBB) and the Blood-Retinal Barrier (BRB) are two of the most restrictive barriers.
Blood-Brain Barrier (BBB): This highly selective semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). For compounds targeting the brain, crossing the BBB is essential. The parent acid of the subject compound, 5-Hydroxyindole-3-acetic acid (5-HIAA), is a major metabolite of the neurotransmitter serotonin (B10506). Serotonin itself is hydrophilic and cannot pass through the lipophilic BBB; it must be synthesized within the brain. nih.gov Conversely, 5-HIAA is removed from the brain via an active transport system. researchgate.net The permeability of the ester, this compound, would be a critical factor in determining its potential for CNS activity, as esterification can sometimes increase lipophilicity and enhance BBB penetration.
Blood-Retinal Barrier (BRB): The BRB regulates the passage of substances from the bloodstream into the retinal tissues, maintaining the eye's immune privilege and retinal homeostasis. nih.gov It is composed of an inner barrier (iBRB) formed by retinal capillary endothelial cells and an outer barrier (oBRB) formed by retinal pigment epithelial (RPE) cells. nih.gov The ability of a compound to permeate the BRB is crucial for treating posterior eye diseases. Permeability is governed by factors like lipophilicity and the presence of specific transporter proteins. nih.govelsevierpure.com
While these pharmacokinetic assays are standard in drug development, specific experimental data regarding the serum stability, liver microsome stability, and barrier permeation of this compound are not available in the cited literature. Such studies would be necessary to fully characterize its potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate and its derivatives?
Methodological Answer: The synthesis typically involves esterification of indole-3-acetic acid derivatives. For example, 2-(1H-indol-3-yl)acetic acid can be refluxed with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester. Neutralization with aqueous sodium carbonate followed by solvent extraction (e.g., chloroform) and drying (anhydrous MgSO₄) isolates the product . Modifications, such as introducing hydroxy or methoxy groups at the 5-position, may require protective groups (e.g., methoxy intermediates deprotected via hydrolysis) .
Table 1: Representative Synthesis Protocols
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Form methyl ester | |
| Crystallization | Methanol/water, slow evaporation | Purify product |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxy at C5, methyl ester at C3). Indole NH protons typically appear near δ 10-12 ppm .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, similar indole derivatives form intermolecular N–H···O bonds stabilizing crystal lattices .
- IR : Detects functional groups (e.g., ester C=O ~1700 cm⁻¹, hydroxy O–H ~3200 cm⁻¹) .
Crystallographic refinement often employs riding models for H-atoms and isotropic refinement for N–H groups .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo activity data for neuroprotective indole derivatives?
Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier permeability. For instance, HIOC (a related indole derivative) showed efficacy in murine retinal ganglion cell (RGC) models but required systemic delivery to achieve neuroprotection .
- Dose optimization : Adjust concentrations based on bioavailability. In HIOC studies, 50 mg/kg intraperitoneal injections thrice weekly balanced efficacy and toxicity .
- Model selection : Use disease-relevant in vivo models (e.g., optic nerve crush for RGC studies) to mirror human pathophysiology .
Q. What considerations are critical when designing structure-activity relationship (SAR) studies for indole-based esters?
Methodological Answer:
- Substituent variation : Systematic modification at positions 5 (e.g., -OH, -OCH₃, -F) and N1 (e.g., methylation) alters bioactivity. Fluorine at C5 enhances metabolic stability in some analogs .
- Bioisosteric replacements : Replace the ester group with amides or hydrazides to modulate solubility and target affinity .
- Computational modeling : Predict binding modes using docking studies (e.g., indole cores interacting with serotonin receptors) .
Table 2: SAR Trends in Indole Derivatives
| Substituent | Effect | Reference |
|---|---|---|
| 5-OH | Enhances antioxidant activity | |
| 5-F | Increases metabolic stability | |
| N1-Me | Reduces hydrogen-bonding potential |
Q. What methodological approaches are recommended for assessing the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS. For example, 5-methoxy indoles often undergo demethylation .
- In vivo PK studies : Administer the compound intravenously/orally to calculate AUC, Cmax, and clearance. HIOC’s 50 mg/kg dose achieved sustained plasma levels in mice .
- Tissue distribution : Radiolabel the compound or use fluorescent tags to track accumulation in target tissues (e.g., retina for neuroprotection studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
